molecular formula C16H23Cl2N3OS B2833878 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride CAS No. 2490398-42-8

1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride

Cat. No.: B2833878
CAS No.: 2490398-42-8
M. Wt: 376.34
InChI Key: SOFHFHOELFVSCP-UHFFFAOYSA-N
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Description

The compound “1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride” is a complex organic molecule that contains a piperidine ring and a benzothiazole ring. Piperidine is a six-membered ring with one nitrogen atom, and benzothiazole is a fused ring system containing a benzene ring and a thiazole ring .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. It also contains a benzothiazole ring, which is a heterocyclic aromatic compound .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of other similar structures. For example, the aminoethyl group might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and benzothiazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various derivatives containing the benzothiazole and piperidine motifs due to their notable antimicrobial properties. For instance, compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similar studies involved the creation of new pyridine derivatives through condensation reactions, yielding compounds with considerable antibacterial activity (Patel & Agravat, 2009).

Synthesis and Characterization for Antitumor and Antimicrobial Applications

Compounds derived from 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; dihydrochloride have been synthesized and characterized, with some showing potent antitumor and antimicrobial activities. One such study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Interaction Studies

Research into the molecular interaction of piperidine derivatives with cannabinoid receptors has provided insights into their potential therapeutic applications. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated potent and selective antagonism for the CB1 cannabinoid receptor, suggesting potential for development into therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Novel Synthesis Techniques

Studies have also focused on novel synthesis techniques involving the compound. For example, microwave-assisted synthesis techniques have been applied to create piperidine containing pyrimidine imines and thiazolidinones, showcasing efficient methods for obtaining compounds with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological targets in a variety of ways depending on its structure and the presence of functional groups .

Future Directions

The potential applications of this compound could be vast, depending on its biological activity. It could be explored for use in pharmaceuticals, particularly if it shows activity against relevant biological targets .

Properties

IUPAC Name

1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.2ClH/c17-7-6-13-3-1-2-8-19(13)16(20)10-12-4-5-14-15(9-12)21-11-18-14;;/h4-5,9,11,13H,1-3,6-8,10,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHFHOELFVSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)C(=O)CC2=CC3=C(C=C2)N=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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